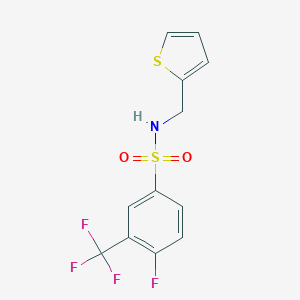![molecular formula C16H17N3O2 B246420 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)
4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate, also known as MTT, is a yellow tetrazolium salt that has been widely used in scientific research as a colorimetric assay for cell viability and proliferation. MTT is a water-soluble compound that can be reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, which can be quantified by spectrophotometry. The reduction of MTT to formazan is dependent on the metabolic activity of cells, and therefore, MTT assay has been widely used as a measure of cell viability and proliferation in various cell-based assays.
作用機序
The mechanism of 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate reduction in living cells is not fully understood. It is believed that 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate is reduced by mitochondrial dehydrogenases to form a purple formazan product, which accumulates in the cytoplasm of cells. The reduction of 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate is dependent on the metabolic activity of cells, and therefore, the amount of formazan produced is proportional to the number of viable cells in the culture.
Biochemical and Physiological Effects
4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate is a relatively non-toxic compound that does not affect the biochemical or physiological processes of cells. However, it is important to note that the reduction of 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate to formazan is dependent on the metabolic activity of cells, and therefore, the results of 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay can be affected by various factors, including cell density, culture conditions, and the presence of other compounds in the culture medium.
実験室実験の利点と制限
4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay has several advantages over other cell viability assays, including its simplicity, reliability, and low cost. 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay can be performed in a 96-well plate format, which allows for high-throughput screening of large numbers of compounds. However, it is important to note that 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay has several limitations, including its dependence on the metabolic activity of cells, the potential for interference from other compounds in the culture medium, and the inability to distinguish between viable and non-viable cells.
将来の方向性
There are several future directions for the development and application of 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay in scientific research. One area of focus is the development of new 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate analogs that can be used to assess specific metabolic pathways in cells. Another area of focus is the development of new methods for the quantification of formazan product, which can improve the accuracy and sensitivity of 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay. Additionally, the application of 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay in three-dimensional cell culture models and in vivo studies is an area of active research.
合成法
4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate can be synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate-Br) with sodium azide and sodium nitrite in an aqueous solution. The reaction proceeds through the formation of a diazonium intermediate, which then undergoes a cyclization reaction to form 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate. The purity of 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate can be improved by recrystallization from ethanol or methanol.
科学的研究の応用
4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay has been widely used in scientific research for the evaluation of cell viability and proliferation in various cell-based assays, including drug screening, toxicity testing, and cell signaling studies. 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay is a simple and reliable method that can be used to assess the effect of various compounds on cell viability and proliferation. The assay can be performed in a 96-well plate format, which allows for high-throughput screening of large numbers of compounds.
特性
分子式 |
C16H17N3O2 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
4-oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate |
InChI |
InChI=1S/C16H17N3O2/c20-14-13(12-6-2-1-3-7-12)15(21)19-11-5-9-17-8-4-10-18(14)16(17)19/h1-3,6-7H,4-5,8-11H2 |
InChIキー |
PIFPEJYOCLOBHP-UHFFFAOYSA-N |
SMILES |
C1CN2C(=C(C(=O)N3C2=[N+](C1)CCC3)C4=CC=CC=C4)[O-] |
正規SMILES |
C1CN2CCC[N+]3=C2N(C1)C(=O)C(=C3[O-])C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)

![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)
![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)
![N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)
![1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B246358.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246362.png)

